1-Benzothiepin-5(2H)-one, 4-phenyl-
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Overview
Description
1-Benzothiepin-5(2H)-one, 4-phenyl- is a heterocyclic compound that features a benzothiepin ring system fused with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzothiepin-5(2H)-one, 4-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted thiol with a suitable ketone under acidic or basic conditions to form the benzothiepin ring system .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-Benzothiepin-5(2H)-one, 4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the benzothiepin ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiepin derivatives.
Scientific Research Applications
1-Benzothiepin-5(2H)-one, 4-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Benzothiepin-5(2H)-one, 4-phenyl- involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
- 1-Benzothiepin-5(2H)-one, 4-methyl-
- 1-Benzothiepin-5(2H)-one, 4-ethyl-
- 1-Benzothiepin-5(2H)-one, 4-propyl-
Comparison: 1-Benzothiepin-5(2H)-one, 4-phenyl- is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and propyl analogs, the phenyl-substituted compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
CAS No. |
58665-27-3 |
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Molecular Formula |
C16H12OS |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
4-phenyl-2H-1-benzothiepin-5-one |
InChI |
InChI=1S/C16H12OS/c17-16-13(12-6-2-1-3-7-12)10-11-18-15-9-5-4-8-14(15)16/h1-10H,11H2 |
InChI Key |
IKBXBAJKIAWXDF-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C(=O)C2=CC=CC=C2S1)C3=CC=CC=C3 |
Origin of Product |
United States |
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